molecular formula C8H7NO5 B016876 2-Methoxy-4-nitrobenzoic acid CAS No. 2597-56-0

2-Methoxy-4-nitrobenzoic acid

Cat. No.: B016876
CAS No.: 2597-56-0
M. Wt: 197.14 g/mol
InChI Key: KPJXEWJRJKEOCD-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Pharmaceutical Development

2-Methoxy-4-nitrobenzoic acid is a valuable precursor in the synthesis of more complex molecules. chemimpex.com Its functional groups provide multiple reaction sites, allowing for a diverse range of chemical modifications. The carboxylic acid group can undergo esterification and amidation, while the nitro group can be reduced to an amine, opening pathways to a variety of derivatives. The presence of the methoxy (B1213986) group influences the reactivity of the aromatic ring, directing further substitutions. chemimpex.com

In the realm of pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents. chemimpex.com It is particularly noted for its application in the development of anti-inflammatory and analgesic drugs. chemimpex.com Research has demonstrated its utility as a starting material for the synthesis of compounds with potential biological activities, such as CCR3 (Chemokine C-C Motif Receptor 3) antagonists, which are investigated for their role in inflammatory conditions. sigmaaldrich.com

Current Research Trajectories and Scope of Investigation

Contemporary research continues to explore the synthetic utility of this compound. Investigations are focused on developing novel synthetic methodologies that utilize this compound to construct complex molecular scaffolds. chemimpex.com Furthermore, its derivatives are being explored for a range of potential applications beyond anti-inflammatory agents, including in the fields of agrochemicals and dyes. chemimpex.com The compound's reactivity is being harnessed to create libraries of new chemical entities for screening in various biological assays. chemimpex.com Researchers are also interested in its use in material science, exploring its potential for creating new polymers and coatings. chemimpex.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
CAS Number 2597-56-0 sigmaaldrich.com
Appearance Yellow solid chemimpex.com
Melting Point 144-150 °C chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of this compound.

Spectroscopic DataIdentifiersSource(s)
SMILES String COc1cc(ccc1C(O)=O)N+=O sigmaaldrich.com
InChI 1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) sigmaaldrich.com
InChI Key KPJXEWJRJKEOCD-UHFFFAOYSA-N sigmaaldrich.com
PubChem ID 75776 chemimpex.com
MDL Number MFCD00216573 chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJXEWJRJKEOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20180636
Record name 4-Nitro-o-anisic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-56-0
Record name 2-Methoxy-4-nitrobenzoic acid
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Synthetic Methodologies and Strategic Approaches

Established Synthetic Pathways to 2-Methoxy-4-nitrobenzoic Acid

Alkylation Reactions: Methylation of 2-Hydroxy-4-nitrobenzoic Acid

A primary and direct route to this compound involves the methylation of the phenolic hydroxyl group of 2-Hydroxy-4-nitrobenzoic acid. This reaction is a type of Williamson ether synthesis, where the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks a methylating agent.

Common methylating agents for this transformation include dimethyl sulfate (B86663) and methyl halides (e.g., methyl iodide). The choice of base and solvent is crucial for the reaction's success. A variety of bases can be employed, such as potassium carbonate, sodium hydroxide (B78521), or lithium hydroxide. researchgate.net

For instance, a related alkylation to produce 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid highlights the reaction's mechanics. researchgate.net In that synthesis, 2-iodopropane (B156323) was used as the alkylating agent in the presence of potassium carbonate. researchgate.net A similar approach using a methylating agent like dimethyl sulfate is a standard procedure for this type of transformation. google.com The reaction typically involves stirring the hydroxybenzoic acid with the base and the methylating agent in a suitable solvent until the reaction is complete.

Reactant Reagent Base Typical Solvent Product
2-Hydroxy-4-nitrobenzoic acidDimethyl Sulfate or Methyl IodidePotassium Carbonate or Sodium HydroxideAcetone, DMF, or Acetonitrile (B52724)This compound

Nitration Procedures for Related Methoxybenzoic Acids

An alternative strategy is the electrophilic aromatic substitution, specifically the nitration, of 2-methoxybenzoic acid. In this pathway, the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups already present on the benzene (B151609) ring direct the position of the incoming nitro (-NO₂) group. The methoxy group is a strong activating group and an ortho, para-director, while the carboxylic acid group is a deactivating group and a meta-director.

Given the positions of the existing groups on 2-methoxybenzoic acid, the powerful ortho, para-directing effect of the methoxy group dominates. Nitration will preferentially occur at the positions ortho and para to the methoxy group. Since the 2-position is occupied by the carboxylic acid, the primary products would be 2-methoxy-5-nitrobenzoic acid (ortho to -COOH and meta to -OCH₃) and this compound (para to -OCH₃).

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edu Controlling the reaction temperature is critical to manage the regioselectivity and to prevent the formation of unwanted dinitro or other isomeric byproducts. truman.edu Low temperatures, often below 0°C, are employed to favor the desired 4-nitro isomer. truman.edu

Starting Material Nitrating Agent Key Condition Potential Isomeric Products
2-Methoxybenzoic acidConc. Nitric Acid / Conc. Sulfuric AcidLow Temperature (e.g., <0°C)This compound, 2-Methoxy-5-nitrobenzoic acid

Hydroxylation and Selective Demethylation Routes

More intricate synthetic routes can involve the modification of more highly substituted benzene rings. One such approach is the selective demethylation of a dimethoxy-nitrobenzoic acid precursor. For example, a process for producing the related 5-hydroxy-4-methoxy-2-nitrobenzoic acid involves the selective demethylation of a 4,5-dimethoxy-2-nitrobenzoic acid compound by reacting it with a base. google.com This demonstrates that a methoxy group can be selectively converted to a hydroxyl group in the presence of other functional groups.

A hypothetical route to this compound could, therefore, start from a precursor like 2,4-dimethoxybenzoic acid. This compound would first be nitrated, and then one of the methoxy groups would need to be selectively demethylated. However, achieving such selectivity can be challenging and may result in a mixture of products. This type of multi-step synthesis is generally less direct than the alkylation or nitration methods described previously.

Precursor Compounds and Starting Materials in Synthesis

The synthesis of this compound relies on a set of key precursors. The selection of the starting material fundamentally dictates the synthetic pathway.

2-Hydroxy-4-nitrobenzoic acid: This is the direct precursor for the methylation pathway (Section 2.1.1). It is also known as 4-nitrosalicylic acid.

2-Methoxybenzoic acid: This compound serves as the starting material for the nitration route (Section 2.1.2). nist.gov

Substituted Toluenes: In some cases, a methyl group on a nitro-substituted toluene (B28343) can be oxidized to a carboxylic acid. For example, 4-nitro-2-methoxytoluene could potentially be oxidized to form the target compound, although this requires selective oxidation of the methyl group which can be challenging. guidechem.comgoogle.com

Substituted Benzaldehydes: Similarly, oxidation of a corresponding benzaldehyde, such as 2-methoxy-4-nitrobenzaldehyde, would yield the desired carboxylic acid. guidechem.com This aldehyde itself can be synthesized from precursors like 4-nitrosalicylic acid. guidechem.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield of this compound while minimizing the formation of impurities. Key parameters include the choice of solvent, temperature, and reagents.

Solvent Selection and Reaction Efficiency

The solvent plays a critical role in the efficiency of synthetic reactions by influencing the solubility of reactants, reaction rates, and sometimes the product distribution.

In alkylation reactions , polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often effective as they can dissolve the ionic phenoxide intermediate.

In a study related to the synthesis of 2-isopropoxy-4-nitrobenzoic acid, a hydrolysis step was significantly impacted by the reaction conditions. researchgate.net The initial protocol used a mixture of THF-EtOH with concentrated NaOH at 80°C, which unexpectedly led to the formation of an azoxybenzene (B3421426) derivative as the main product. researchgate.net By modifying the conditions to use lithium hydroxide in a THF/water solvent system at room temperature, the desired carboxylic acid was obtained in high yield (82%). researchgate.net This demonstrates the profound impact of both base and solvent choice, as well as temperature, on the outcome of the reaction, preventing side reactions and improving the purity of the final product.

Parameter Initial Condition Observed Outcome Optimized Condition Improved Outcome
Base45% NaOHFormation of azoxybenzene byproduct (92%) researchgate.netLithium HydroxideHigh yield of desired acid (82%) researchgate.net
Temperature80 °CFormation of byproduct researchgate.netRoom TemperatureHigh yield of desired acid researchgate.net
Solvent SystemTHF-EtOHFormation of byproduct researchgate.netTHF/WaterHigh yield of desired acid researchgate.net

In nitration reactions , concentrated sulfuric acid often serves as both a catalyst and the solvent. The high polarity of the medium facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. Careful control of the reaction medium is necessary to ensure a homogenous reaction and to manage the exothermic nature of the nitration process.

Catalytic Systems in Synthesis

The synthesis of this compound primarily relies on classical synthetic reactions, such as electrophilic aromatic substitution (nitration) and oxidation, which are often conducted using stoichiometric reagents rather than catalytic systems. The literature available does not prominently feature dedicated catalytic cycles for the direct production of this specific molecule.

However, catalytic approaches are relevant in the synthesis of structurally similar compounds, suggesting potential, if not widely documented, applications. For instance, the oxidation of a methyl group on a nitroaromatic precursor, a key transformation to form the carboxylic acid moiety, can be achieved using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate with sulfuric acid. orgsyn.orgchemicalbook.com While effective, these methods generate significant waste. Alternative approaches for related molecules have explored catalytic systems to improve efficiency and environmental performance. The synthesis of 2-methyl-4-nitrobenzoic acid, for example, can be accomplished by the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a free radical initiator and a phase transfer catalyst, which significantly improves the reaction yield under milder conditions. google.com

Similarly, while the nitration step in the synthesis of this compound precursors typically uses a mixture of concentrated nitric and sulfuric acids without a catalyst, research into greener nitration methods for aromatic compounds often involves solid acid catalysts or other catalytic systems to improve regioselectivity and reduce waste acid streams. These catalytic methods, however, are not reported as standard practice for the synthesis of this specific compound.

Strategies for Mitigating Side Reactions and Enhancing Selectivity

The primary challenges in the synthesis of this compound are controlling the regiochemistry of the nitration step and managing the harsh conditions of oxidation, both of which can lead to significant side reactions.

A major side product during synthesis is the formation of isomeric impurities. When 2-methoxybenzoic acid is used as a starting material, the nitration step can yield a mixture of this compound and the undesired isomer, 2-methoxy-6-nitrobenzoic acid. This is because the activating methoxy group is a strong ortho-, para-director, making both the C4 (para) and C6 (ortho) positions susceptible to electrophilic attack.

Several strategies are employed to enhance the selectivity for the desired 4-nitro isomer:

Temperature Control: A critical strategy to mitigate the formation of the ortho-isomer is maintaining a low reaction temperature during nitration. In analogous syntheses of substituted nitrobenzoic acids, the nitrating agent is added dropwise while keeping the temperature between 0-5 °C. nih.gov This exploits the different activation energies for substitution at the para and ortho positions, kinetically favoring the formation of the para-substituted product.

Choice of Reagents: The specific nitrating agent and solvent system can influence the isomer ratio. Using nitric acid in acetic anhydride (B1165640) or other solvent systems can sometimes offer different selectivity compared to the standard nitric acid/sulfuric acid mixture.

Purification Techniques: Regardless of the selectivity achieved in the reaction, the final product mixture almost invariably requires rigorous purification. Techniques such as fractional crystallization are essential to separate this compound from any isomeric side products, yielding a compound of high purity.

When the synthetic route involves the oxidation of a precursor like 2-methoxy-4-nitrotoluene, side reactions can include incomplete oxidation, resulting in the corresponding aldehyde or alcohol, or over-oxidation leading to ring cleavage under excessively harsh conditions. Careful control of oxidant stoichiometry, temperature, and reaction time is crucial to maximize the yield of the desired carboxylic acid.

Strategies for Enhancing Selectivity and Mitigating Side Reactions
Synthetic StepPotential Side Reaction/ProductMitigation Strategy
Nitration of 2-Methoxybenzoic AcidFormation of 2-Methoxy-6-nitrobenzoic acid isomerMaintain low reaction temperature (e.g., 0-5 °C) to kinetically favor para-substitution. nih.gov
Post-reaction purification via recrystallization to isolate the desired isomer.
Oxidation of 2-Methoxy-4-nitrotolueneIncomplete oxidation (aldehyde/alcohol formation) or ring cleavagePrecise control over oxidant amount, reaction temperature, and duration.

Stereochemical Control and Regioselectivity in Synthetic Endeavors

Stereochemical Control

The molecule this compound is achiral and does not possess any stereocenters. Consequently, considerations of stereochemical control are not applicable to its synthesis.

Regioselectivity

Regioselectivity is the central challenge in the synthesis of this compound, as it dictates the correct placement of the three substituents on the aromatic ring. The synthetic strategy chosen is critical for establishing the required 1,2,4-substitution pattern. Several logical routes can be considered, each with distinct regiochemical outcomes.

Route A: Nitration of 2-methoxybenzoic acid. This is a direct approach, but it presents a significant regiochemical hurdle. The electron-donating methoxy group (-OCH₃) is a powerful ortho-, para-director, activating positions C4 and C6 for electrophilic nitration. The electron-withdrawing carboxylic acid group (-COOH) is a meta-director and deactivates the ring. The influence of the activating methoxy group dominates, leading to the formation of a mixture of the desired this compound and the isomeric 2-methoxy-6-nitrobenzoic acid. Achieving a high yield of the target compound depends on maximizing the kinetic preference for para-substitution and efficient purification.

Route B: Oxidation of 2-methoxy-4-nitrotoluene. This route offers superior regiochemical control in the final step. Once the precursor 2-methoxy-4-nitrotoluene is secured, its oxidation to the carboxylic acid does not create new regioisomers. The primary regiochemical challenge is shifted to the synthesis of the 2-methoxy-4-nitrotoluene starting material itself, which would likely involve the nitration of 2-methoxytoluene, a process that also requires control to achieve the desired isomer.

Route C: Methylation of 2-hydroxy-4-nitrobenzoic acid. This method provides excellent regiochemical control. A documented synthesis route involves reacting 2-hydroxy-4-nitrobenzoic acid with a methylating agent like methyl iodide. sigmaaldrich.com In this strategy, the positions of the nitro and carboxylic acid groups are already fixed in the starting material. The subsequent methylation of the hydroxyl group at the C2 position proceeds without altering the ring's substitution pattern, leading directly and unambiguously to the desired product.

Comparison of Synthetic Routes Regarding Regioselectivity
Synthetic RouteStarting MaterialKey TransformationRegiochemical Outcome
Route A2-Methoxybenzoic acidElectrophilic NitrationYields a mixture of 4-nitro and 6-nitro isomers, requiring separation.
Route B2-Methoxy-4-nitrotolueneOxidation of Methyl GroupHighly regioselective final step; challenge lies in synthesizing the precursor.
Route C2-Hydroxy-4-nitrobenzoic acidMethylation of Hydroxyl GroupExcellent regioselectivity as the substitution pattern is pre-defined. sigmaaldrich.com

Chemical Reactivity and Transformation Studies

Functional Group Reactivity Analysis

The reactivity of 2-Methoxy-4-nitrobenzoic acid is characterized by the specific reactions associated with each of its functional moieties. These groups can be modified selectively to produce a range of derivatives.

The carboxylic acid group is a primary site for transformations such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester is a common and crucial transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a standard method. masterorganicchemistry.com This equilibrium-driven reaction is typically performed using the alcohol as a solvent to drive the reaction toward the ester product. masterorganicchemistry.com Specialized methods have also been developed for the esterification of nitrobenzoic acids, for instance, by heating with glycerol (B35011) in the presence of an acid catalyst and an entraining liquid to remove water via azeotropic distillation. google.com The resulting ester, such as methyl 4-methoxy-2-nitrobenzoate, is itself a valuable intermediate for further synthetic applications. chemimpex.com

Research on the analogous 4-nitrobenzoic acid has shown that the choice of base and solvent significantly impacts reaction efficiency at room temperature, with N,N-dimethylaminopyridine (DMAP) and dichloromethane (B109758) being identified as highly effective. researchgate.net

Amidation: The carboxylic acid can be readily converted into an amide. This compound serves as a starting material for the synthesis of various amides, including the simple amide 2-Methoxy-4-nitrobenzamide and more complex structures like N,2-Dimethoxy-N-methyl-4-nitrobenzamide, a Weinreb amide derivative. sigmaaldrich.comsigmaaldrich.com These reactions typically involve activating the carboxylic acid (e.g., by converting it to an acid chloride) followed by reaction with an appropriate amine.

TransformationReaction TypeReagents/ConditionsProduct TypeReference
Carboxylic Acid to EsterFischer EsterificationAlcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Methyl Ester masterorganicchemistry.com
Carboxylic Acid to AmideAmidation1. SOCl₂ or Oxalyl Chloride 2. Amine (e.g., NH₃)Primary Amide sigmaaldrich.comsigmaaldrich.com
Carboxylic Acid to Weinreb AmideAmidation1. Activating Agent 2. N,O-DimethylhydroxylamineWeinreb Amide sigmaaldrich.comsigmaaldrich.com

The aromatic nitro group is highly susceptible to reduction, providing a reliable route to the corresponding amino group (aniline derivative). This transformation is one of the most significant reactions for this class of compounds, as aromatic amines are pivotal building blocks in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. wikipedia.org For this compound, this reduction yields 4-Amino-2-methoxybenzoic acid and its derivatives, such as 4-Amino-2-methoxybenzamide. sigmaaldrich.comsigmaaldrich.com

The reduction is a six-electron process that proceeds sequentially through nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov A wide array of reagents and conditions can accomplish this transformation, allowing for selection based on the presence of other sensitive functional groups in the molecule. commonorganicchemistry.com

Reagent SystemConditionsSelectivity NotesReference
H₂ with Pd/C, PtO₂, or Raney NickelCatalytic HydrogenationHighly efficient but can also reduce other groups like alkenes or dehalogenate aryl halides. commonorganicchemistry.com wikipedia.org
Fe, Zn, or Sn in Acidic MediaMetal/Acid ReductionClassic, cost-effective method. Fe/HCl or SnCl₂/HCl are common. oneonta.edu wikipedia.orgcommonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous SolutionA mild reducing agent. wikipedia.org
NaBH₄ / Ni(PPh₃)₄Room Temperature, EthanolA modern, selective method for reducing nitroaromatics. jsynthchem.com jsynthchem.com

The methoxy (B1213986) group (–OCH₃) significantly influences the reactivity of the aromatic ring. It exerts a dual electronic effect: it is weakly electron-withdrawing through induction (–I effect) but strongly electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom. quora.com In aromatic substitution reactions, the powerful resonance effect dominates, making the methoxy group a strong activating group and an ortho, para-director. In the context of nucleophilic aromatic substitution on analogous structures, the methoxy group can also function as a leaving group when positioned ortho or para to a potent electron-withdrawing group. researchgate.net

Aromatic Substitution Mechanisms

The substituted benzene (B151609) ring of this compound can undergo both electrophilic and, under specific conditions for analogous structures, nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of benzene and its derivatives. oneonta.edu The mechanism proceeds in two steps: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or Wheland intermediate), followed by the rapid loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

In this compound, the directing effects of the existing substituents determine the position of any new incoming electrophile:

Methoxy group (–OCH₃): Strongly activating and ortho, para-directing.

Nitro group (–NO₂): Strongly deactivating and meta-directing.

Carboxylic acid group (–COOH): Deactivating and meta-directing.

The outcome of an EAS reaction is dictated by the most powerful activating group, which is the methoxy group. Therefore, incoming electrophiles are directed to the positions ortho and para to the methoxy group, which correspond to the C3 and C5 positions. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is situated between two existing substituents. The compound's very structure is a result of EAS, as it is synthesized via the nitration of a precursor molecule. chemimpex.com

While EAS is typical for most benzene rings, Nucleophilic Aromatic Substitution (SNAr) can occur on aromatic rings that are highly electron-deficient. masterorganicchemistry.com This requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group. youtube.com The mechanism involves a two-step addition-elimination pathway. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized negative intermediate called a Meisenheimer complex. nih.gov The negative charge in this complex is delocalized onto the electron-withdrawing substituents, which is crucial for its stability. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Direct SNAr reactions on this compound are not commonly reported, but studies on analogous structures provide significant insight. Research has demonstrated that in unprotected 2-methoxybenzoic acids, the methoxy group can act as a leaving group and be displaced by potent nucleophiles. researchgate.net In these systems, the ortho-carboxylic acid group is thought to coordinate with the nucleophilic reagent (such as an organolithium or Grignard reagent), facilitating the subsequent addition-elimination at the carbon bearing the methoxy group. researchgate.net

Nucleophilic Aromatic Substitution on 2-Methoxy Naphthoic Acid (An Analogous Structure) researchgate.net
SubstrateNucleophilic ReagentProductYield
2-Methoxy-1-naphthoic acidn-BuLi2-Butyl-1-naphthoic acid95%
2-Methoxy-1-naphthoic acidPhMgBr2-Phenyl-1-naphthoic acid91%
1-Methoxy-2-naphthoic acids-BuLi1-sec-Butyl-2-naphthoic acid94%
1-Methoxy-2-naphthoic acidPhLi1-Phenyl-2-naphthoic acid99%

Carbon-Carbon Bond Formation: Cross-Coupling Reactions with Derivatives

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis. While direct cross-coupling of the unmodified carboxylic acid is challenging, derivatives of this compound can participate in such reactions. A notable example is the palladium-catalyzed decarboxylative cross-coupling. In a specific application, 4-methoxy-2-nitrobenzoic acid, an isomer of the title compound, has been successfully coupled with nitroethane. nih.gov This reaction, catalyzed by a palladium complex, proceeds via the extrusion of carbon dioxide and the formation of a new C-C bond between the aromatic ring and the alkyl fragment. nih.govorganic-chemistry.org

To broaden the scope of cross-coupling reactions, this compound can be converted to more reactive derivatives, such as the corresponding aryl halide or triflate. However, a more direct approach involves the activation of the carboxylic acid itself. For instance, conversion to the acyl chloride, 2-methoxy-4-nitrobenzoyl chloride, provides a substrate suitable for various palladium-catalyzed cross-coupling reactions. google.comchemicalbook.com These include:

Suzuki-Miyaura Coupling: Reaction of the acyl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base can yield the corresponding ketone. This reaction is a powerful tool for the formation of aryl-aryl or aryl-alkyl bonds. wum.edu.plgoogle.comguidechem.com

Heck Reaction: The palladium-catalyzed reaction of the acyl derivative with an alkene can lead to the formation of a substituted alkene, providing a method for vinylation of the aromatic ring. organic-chemistry.orgjst.go.jporganic-chemistry.org

Sonogashira Coupling: The coupling of the acyl chloride with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, affords an ynone, which is a valuable synthetic intermediate. researchgate.netmdpi.comnih.gov

These cross-coupling strategies, summarized in the table below, highlight the potential of this compound derivatives in constructing complex molecular architectures.

Coupling ReactionCoupling PartnerResulting BondPotential Product Type
Suzuki-MiyauraOrganoboron ReagentC-CAryl Ketone
HeckAlkeneC-CSubstituted Alkene
SonogashiraTerminal AlkyneC-CYnone
DecarboxylativeNitroalkaneC-CNitroalkylarene

Derivatization Strategies for Structural Diversity

The functional groups of this compound allow for a wide range of derivatization reactions, leading to a diverse array of chemical structures with potential applications in various fields of chemical research.

The carboxylic acid moiety of this compound can be readily converted to an amide. The synthesis of 2-Methoxy-4-nitrobenzamide is achieved by a two-step process. First, the carboxylic acid is treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the more reactive 2-methoxy-4-nitrobenzoyl chloride. researchgate.net Subsequent reaction of the acyl chloride with ammonia (B1221849) provides the desired nitroamide derivative. researchgate.net

The nitro group of 2-Methoxy-4-nitrobenzamide can then be reduced to an amino group to furnish 4-Amino-2-methoxybenzamide. This reduction is typically carried out via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. This transformation from a nitro-substituted to an amino-substituted benzamide (B126) significantly alters the electronic properties and reactivity of the molecule, opening up further avenues for derivatization.

Starting MaterialReagentsProduct
This compound1. Oxalyl chloride, DMF (cat.) 2. Ammonia2-Methoxy-4-nitrobenzamide
2-Methoxy-4-nitrobenzamideH₂, Pd/C or Raney Ni4-Amino-2-methoxybenzamide

Further derivatization of the carboxylic acid group can lead to the formation of synthetically versatile intermediates such as Weinreb amides and ynones. This compound serves as a starting material for the synthesis of N,2-Dimethoxy-N-methyl-4-nitrobenzamide, a Weinreb amide. researchgate.net The synthesis of Weinreb amides from carboxylic acids is typically achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. researchgate.net Weinreb amides are particularly useful in organic synthesis as they react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.

The synthesis of ynone derivatives from this compound has also been reported. researchgate.net For example, 1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one can be prepared from the parent carboxylic acid. researchgate.net A general and efficient method for the synthesis of ynones involves the Sonogashira coupling of an acyl chloride with a terminal alkyne. Therefore, a plausible synthetic route to the aforementioned ynone would involve the initial conversion of this compound to its acid chloride, followed by a palladium- and copper-catalyzed coupling with 5-methyl-1-hexyne. Ynones are valuable precursors for the synthesis of various heterocyclic compounds.

The derivatives of this compound, particularly the amino-substituted derivatives, are valuable precursors for the synthesis of a variety of heterocyclic systems. The presence of the amino and carboxylic acid (or its derivative) groups in a 1,2-relationship on the benzene ring of 4-Amino-2-methoxybenzoic acid allows for intramolecular cyclization reactions to form fused heterocyclic rings.

One important class of heterocycles that can be synthesized are benzoxazinones . The reaction of 2-aminobenzoic acids with acyl chlorides or anhydrides can lead to the formation of 2-substituted-4H-3,1-benzoxazin-4-ones. researchgate.net This involves an initial N-acylation of the amino group followed by a cyclodehydration step. researchgate.net

Another significant class of heterocycles accessible from 2-aminobenzoic acid derivatives are quinazolinones . These can be prepared by the condensation of 2-aminobenzamides with aldehydes or carboxylic acids and their derivatives. The reaction of 2-aminobenzamide (B116534) with an aldehyde, for instance, followed by an oxidative cyclization, can yield 2-substituted-quinazolin-4(3H)-ones.

Furthermore, derivatives of 2-aminobenzoic acid are key starting materials in the synthesis of benzodiazepines , a class of compounds with important pharmacological activities. For example, the reaction of a 2-aminobenzophenone (B122507), which can be prepared from a 2-aminobenzoic acid derivative, with an amino acid or its derivative can lead to the formation of the seven-membered benzodiazepine (B76468) ring system. nih.govgoogle.com

The general schemes for the synthesis of these heterocyclic systems from a 2-aminobenzoic acid scaffold are depicted below:

Heterocyclic SystemGeneral Synthetic Strategy
BenzoxazinoneReaction of 2-aminobenzoic acid with an acylating agent followed by cyclodehydration.
QuinazolinoneCondensation and cyclization of 2-aminobenzamide with an aldehyde or carboxylic acid derivative.
BenzodiazepineReaction of a 2-aminobenzophenone (derived from 2-aminobenzoic acid) with an amino acid derivative.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Methoxy-4-nitrobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons (including those directly attached to the methoxy (B1213986) and nitro groups, which will be significantly shifted), and the methoxy carbon. The electron-withdrawing nitro group and the electron-donating methoxy group will have characteristic effects on the chemical shifts of the aromatic carbons to which they are attached.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Please note that these are predicted values and may differ from experimental results.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad singlet)165-175
Aromatic C-H7.5 - 8.5 (multiplets)110-150
Methoxy (-OCH₃)~3.9 (singlet)55-60
Aromatic C-OCH₃-155-165
Aromatic C-NO₂-145-155
Aromatic C-COOH-120-130

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include the O-H stretch of the carboxylic acid, which typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group is expected to be a strong, sharp peak around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are anticipated to appear as strong bands around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group and various C-H and C=C vibrations of the aromatic ring will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching of the nitro group often gives a strong signal in the Raman spectrum. The aromatic ring vibrations are also typically well-resolved.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Based on characteristic frequencies for functional groups and data for related nitrobenzoic acids.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic Acid (-COOH)O-H Stretch2500-3300 (broad)Weak
C=O Stretch~1700 (strong)Moderate
Nitro (-NO₂)Asymmetric Stretch~1520 (strong)Moderate to Weak
Symmetric Stretch~1350 (strong)Strong
Methoxy (-OCH₃)C-O Stretch1250-1300 (strong)Moderate
Aromatic RingC=C Stretch1400-1600 (multiple bands)Strong
C-H Stretch3000-3100 (moderate)Strong

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it also provides separation of components in a mixture prior to detection.

For this compound (molecular weight: 197.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to this mass. In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ may be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the structure. Expected fragmentation pathways for this compound could include the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), the carboxylic acid group (-COOH), or combinations thereof. For instance, the analysis of the related compound m-nitrobenzoic acid by HPLC-MS has shown a prominent ion at an m/z corresponding to the deprotonated molecule.

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the aromatic ring and nitro group provide strong chromophores. The retention time of the main peak is a qualitative identifier, while the peak area is proportional to the concentration, allowing for purity determination.

Table 3: Example HPLC Method Parameters for Analysis of Nitrobenzoic Acid Isomers This is an illustrative example; specific parameters for this compound may vary.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 40:60:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Temperature Ambient

Gas Chromatography (GC) can be used for the quantitative analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. The carboxylic acid group can be esterified (e.g., by reaction with methanol to form the methyl ester) to make the compound more amenable to GC analysis.

In a typical GC method, the derivatized analyte is injected into a heated inlet, vaporized, and swept by a carrier gas (such as helium or nitrogen) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. For quantitative analysis, an internal standard is often used to improve accuracy and precision.

Table 4: Illustrative GC-MS Method Parameters for Analysis of Related Nitroaromatic Compounds This is a general example; specific parameters would need to be optimized for the derivatized this compound.

Parameter Condition
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow
Inlet Temperature 250 °C
Oven Program Initial temp 100 °C, ramp to 280 °C
Detector Mass Spectrometer (MS) in Scan or SIM mode
Derivatization Esterification of the carboxylic acid group

Column Chromatography Techniques for Purification

Column chromatography is a cornerstone technique for the purification of synthesized chemical compounds, including this compound. uvic.caorgchemboulder.com This method separates components of a mixture based on their differential distribution between a stationary phase, packed into a vertical column, and a mobile phase that percolates through it. orgchemboulder.com The separation relies on the varying degrees to which different compounds are adsorbed to the stationary phase. uvic.ca For polar compounds like carboxylic acids, normal-phase chromatography is often employed, where the stationary phase is polar and the mobile phase is less polar. columbia.edu

In the context of purifying this compound, silica (B1680970) gel is a commonly utilized stationary phase due to its polar nature and cost-effectiveness. rroij.com The choice of the mobile phase, or eluent, is critical for achieving effective separation. orgchemboulder.com A solvent system is selected to provide a retention factor (Rf) that allows the target compound to move through the column at an optimal rate, separating it from impurities. rroij.com Often, a gradient of solvents is used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds with stronger interactions with the stationary phase. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) with an increasing proportion of ethyl acetate could be employed.

While specific documented purification protocols for this compound via column chromatography are not extensively detailed in publicly available literature, the principles can be applied. A related compound, 4-methoxy-3-nitrobenzoic acid, has been separated using reverse-phase High-Performance Liquid Chromatography (HPLC) on a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid. sielc.com This illustrates that both normal-phase and reverse-phase techniques can be adapted for the purification of substituted nitrobenzoic acids.

ParameterDescriptionTypical Selection for this compound
Stationary Phase The solid adsorbent material packed in the column.Silica Gel (Slightly acidic and polar) uvic.ca
Mobile Phase (Eluent) The solvent or solvent mixture that flows through the column.A gradient system, e.g., increasing polarity with Hexane/Ethyl Acetate mixture.
Principle of Separation Differential adsorption and partitioning of components between the stationary and mobile phases.Polar compounds (like the carboxylic acid) adsorb more strongly to the polar stationary phase and elute later with a more polar mobile phase. uvic.ca
Outcome Isolation of the pure compound from reaction byproducts and unreacted starting materials.Purified this compound collected in fractions as it elutes from the column.

Thermal Analysis Techniques: Differential Scanning Calorimetry (DSC) for Solid-State Properties

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of materials, such as melting point, phase transitions, and heat capacity. nih.govnih.gov The method works by measuring the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. nih.gov This allows for the precise determination of temperatures at which thermal events, like melting, occur.

For this compound, a key solid-state property is its melting point, which is a sharp, well-defined transition for a pure crystalline solid. The reported melting point for this compound is in the range of 146-150 °C. sigmaaldrich.comheterocyclics.com A DSC thermogram for a pure sample of this compound would show a distinct endothermic peak in this temperature range, corresponding to the energy absorbed by the sample during the melting process. The peak temperature of this endotherm is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Thermal PropertyTechniqueTypical Value for this compoundSignificance
Melting Point (Tm) Differential Scanning Calorimetry (DSC)146-150 °C sigmaaldrich.comheterocyclics.comIndicator of purity and identity of the solid-state compound.
Enthalpy of Fusion (ΔHfus) Differential Scanning Calorimetry (DSC)Data not specified in search results.The quantity of heat absorbed during the melting process.
Heat Capacity (Cp) Differential Scanning Calorimetry (DSC)Data not specified in search results.The amount of heat required to raise the temperature of the substance by one degree. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be compared against the theoretical values calculated from the compound's molecular formula. This serves as a crucial check for the purity and identity of a newly synthesized or purified substance.

The molecular formula for this compound is C₈H₇NO₅. pharmaffiliates.com Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The molecular weight of the compound is approximately 197.14 g/mol . sigmaaldrich.compharmaffiliates.com Experimental results from an elemental analyzer should closely match these theoretical percentages to confirm that the sample has the correct empirical formula and a high degree of purity.

ElementSymbolTheoretical Percentage (%)Hypothetical Experimental Percentage (%)
CarbonC48.74%48.71%
HydrogenH3.58%3.60%
NitrogenN7.10%7.08%
OxygenO40.58%40.61%

Applications in Pharmaceutical and Medicinal Chemistry Research

Role as Pharmaceutical Intermediates and Synthon Building Blocks

In the landscape of pharmaceutical development, 2-Methoxy-4-nitrobenzoic acid is primarily utilized as a key intermediate and a synthon, or building block. chemimpex.com Its distinct functional groups provide a reactive platform for a variety of chemical modifications, allowing for its use in multi-step synthetic pathways. chemimpex.com The presence of the methoxy (B1213986) and nitro groups facilitates diverse chemical reactions, making it an essential component for researchers aiming to construct complex molecular frameworks. chemimpex.com

The compound's structure allows it to undergo electrophilic substitution reactions, which is particularly useful for creating a range of derivatives tailored for specific applications in medicinal chemistry. chemimpex.com It serves as a documented starting material for the synthesis of several other chemical intermediates, highlighting its foundational role in organic synthesis pipelines. sigmaaldrich.comsigmaaldrich.com

Table 1: Derivatives Synthesized from this compound

Derivative Compound Chemical Class Reference
2-Methoxy-4-nitrobenzamide Nitroamide sigmaaldrich.comsigmaaldrich.com
4-Amino-2-methoxybenzamide Aminobenzamide sigmaaldrich.comsigmaaldrich.com
N,2-Dimethoxy-N-methyl-4-nitrobenzamide Weinreb Amide sigmaaldrich.comsigmaaldrich.com
1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one Ynone sigmaaldrich.comsigmaaldrich.com
2,5-Constrained piperidine (B6355638) derivative Piperidine sigmaaldrich.comsigmaaldrich.com

Design and Synthesis of Bioactive Compounds

The utility of this compound extends to its role as a precursor in the design and synthesis of various bioactive compounds. Its structural features are a valuable starting point for developing new therapeutic agents. chemimpex.com

In the field of anti-inflammatory drug development, this compound is noted as an important intermediate. chemimpex.com The synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves complex organic intermediates to build the final active molecule. arborpharmchem.commdpi.comscholarsresearchlibrary.com The chemical properties of this compound make it a suitable candidate for inclusion in synthetic pathways targeting new anti-inflammatory agents. chemimpex.com

Research into new analgesic agents has also utilized this compound as a foundational intermediate. chemimpex.com The development of new pain management medications is an ongoing area of medicinal chemistry, with many synthetic routes employing versatile building blocks. nih.govresearchgate.net The structure of this compound allows for its incorporation into synthetic strategies aimed at producing novel compounds with potential analgesic properties. chemimpex.com

The exploration of new therapeutic agents, including the development of antimicrobial drugs, has found a useful building block in this compound. chemimpex.com While direct synthesis of commercial antimicrobial drugs from this specific compound is not widely documented in the provided results, related structures have shown antimicrobial activity. For instance, certain N'-benzylidene-4-hydroxybenzohydrazide derivatives, which share some structural motifs, have demonstrated activity against Escherichia coli and Bacillus subtilis. researchgate.net This suggests the potential of the broader chemical class in antimicrobial research.

While various benzoic acid derivatives are actively investigated for their potential anti-cancer properties, the direct application of this compound as a precursor in the synthesis of cytotoxic agents is not extensively detailed in the available research. However, related methoxy- and nitro-substituted compounds are a subject of interest in oncology research. For example, a novel synthesis for the kinase inhibitor bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid, a structurally related compound. mdpi.com Furthermore, certain trimethoxystyryl analogs have been evaluated for their cytotoxic properties. nih.gov Another related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, has been identified as a key intermediate for synthesizing pyrrolobenzodiazepines (PBDs), a class of compounds known to have anti-tumor activity. google.com

A significant and specific application of this compound is its use as a starting material in the synthesis of potential antagonists for the Chemokine (C-C Motif) Receptor 3 (CCR3). sigmaaldrich.comsigmaaldrich.com CCR3 is a protein expressed on the surface of eosinophils and other immune cells and is implicated in inflammatory conditions such as asthma. Antagonists of this receptor can inhibit the recruitment of eosinophils, thereby mitigating the inflammatory response. Research has shown that this compound can be used to synthesize 2,5-constrained piperidine derivatives, which are being investigated as potential CCR3 antagonists. sigmaaldrich.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, focusing on the connection between a molecule's chemical structure and its biological activity. ashp.org In the context of rational drug design, SAR studies involving scaffolds related to this compound aim to systematically modify its functional groups to enhance potency, selectivity, and pharmacokinetic properties. ashp.orgnih.gov

The key functional groups of this compound—the carboxylic acid, the methoxy group, and the nitro group—each play a distinct role in molecular interactions.

Carboxylic Acid Group: This group is typically ionized at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with biological targets such as enzymes or receptors.

Methoxy Group (-OCH3): As an electron-donating group, it can influence the electronic properties of the aromatic ring and participate in hydrogen bonding as an acceptor. Replacing a hydroxyl group with a methoxy group, for instance, can lead to significant changes in biological activity, potentially due to altered hydrogen bonding capacity or increased metabolic stability. drugdesign.org

A pertinent example of SAR in action can be seen in the development of inhibitors for 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases. Researchers synthesized and tested a series of derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.gov Through systematic modifications of the substituents on the aromatic rings, they were able to identify compounds with nanomolar potency and excellent selectivity, demonstrating how fine-tuning of such structures leads to optimized drug candidates. nih.gov

Table 1: Functional Group Contributions to Molecular Interactions

Enzyme Inhibition Studies and Biochemical Probe Applications

Analogues and derivatives of this compound have been investigated for their potential to inhibit various enzymes, serving as research tools or starting points for therapeutic agents. The specific arrangement of functional groups allows these molecules to fit into the active sites of enzymes and disrupt their catalytic activity. nih.gov

For example, 4-nitrobenzoic acid, a structural relative, has been identified as an inhibitor of coenzyme Q (CoQ) biosynthesis. researchgate.net Specifically, it acts as an inhibitor of PHB-polyprenyl transferase (COQ2), an enzyme crucial for this pathway in mammalian cells. researchgate.net Such inhibitors can be used as biochemical probes to study the function of CoQ and its role in cellular metabolism and mitochondrial electron transport. researchgate.net

In another study, the related compound 2-hydroxy-4-methoxy benzoic acid was shown to modulate the activity of key enzymes involved in inflammation and oxidative stress. nih.gov In a rat model of CCl4-induced liver toxicity, administration of this compound significantly decreased the activity of heme oxygenase (HO1) and increased the activity of myeloperoxidase (MPO). nih.gov These findings highlight how compounds with this substitution pattern can interact with and modulate specific enzymatic pathways, providing a basis for developing agents with targeted effects.

Pharmacokinetic and Metabolic Fate Studies of Analogues

While detailed pharmacokinetic data specifically for this compound is not extensively published, studies on its close structural analogues, such as 2-methoxy-4-nitroaniline (B147289) (MNA), provide valuable insights into the likely absorption, distribution, metabolism, and excretion (ADME) profiles of this class of compounds. nih.gov

Research on 2-methoxy-4-nitroaniline (MNA) in rats and mice has shown that the compound is well-absorbed following oral administration. nih.gov The primary route of elimination for MNA and its metabolites is through the urine. nih.gov In studies, rats excreted 75-79% of the administered dose in urine within 72 hours, while mice excreted 55-68% in the same timeframe. nih.gov This suggests efficient clearance from the body. Dermal absorption, in contrast, was found to be poor. nih.gov At 72 hours post-administration, less than 1% of the radioactivity from labeled MNA remained in the tissues, indicating minimal long-term accumulation. nih.gov

Table 2: Excretion Profile of 2-Methoxy-4-nitroaniline (Analogue) in Rodents (72h post-oral dose)

The nitro group is a critical site for metabolism in nitroaromatic compounds. Enzymes known as nitroreductases, such as Enterobacter cloacae nitroreductase NfsB, can catalyze the reduction of the nitro group using cofactors like NADH or NADPH. researchgate.net This enzymatic reduction is a key metabolic pathway for compounds like 4-nitrobenzoic acid. researchgate.net

In the metabolic disposition study of the analogue 2-methoxy-4-nitroaniline, the major metabolic pathway identified was not nitroreduction but rather hydroxylation of the phenyl ring to form 6-hydroxy MNA. nih.gov Following this primary modification, the major metabolites detected were the sulfate (B86663) and glucuronide conjugates of this hydroxylated intermediate. nih.gov This indicates that for this particular analogue, Phase I hydroxylation followed by Phase II conjugation is the predominant route of biotransformation and detoxification.

Table 3: Identified Metabolites of the Analogue 2-Methoxy-4-nitroaniline

Contributions to Materials Science Research

Development of Novel Coatings and Polymer Systems

While 2-Methoxy-4-nitrobenzoic acid itself is a precursor, its derivative, 4-Amino-2-methoxybenzoic acid, is directly utilized in the development of novel polymer systems. chemimpex.com This derivative, created through the reduction of the nitro group on the parent molecule, has been explored as a component in creating advanced thermoplastic elastomers. asianpubs.org

Detailed research findings show that 4-Amino-2-methoxybenzoic acid can function as an "amino acidic chemical" in complex polymer composites. In one such application, it was incorporated into a mixture of maleic anhydride-grafted ethylene-propylene-diene terpolymer (MAH-g-EPDM) and zinc oxide. asianpubs.orgasianpubs.org The amino acid derivative reacts with the maleic acid groups of the MAH-g-EPDM and the zinc oxide to form ionomers, which are polymers containing ionic groups that act as reversible crosslinkers, characteristic of thermoplastic elastomers. asianpubs.orgresearchgate.net

The introduction of 4-Amino-2-methoxybenzoic acid into the polymer matrix was found to influence the material's properties significantly. researchgate.net Studies on these composites analyzed changes in crosslink density and physical characteristics. asianpubs.orgasianpubs.org For instance, the addition of amino acidic chemicals, including 4-Amino-2-methoxybenzoic acid, was observed to reduce the apparent crosslink density and percent crystallinity of the EPDM-g-MAH/ZnO composites. researchgate.net The specific structure of the amino acid derivative helps to form hetero-crosslinkages, which can enhance the physical properties of the final elastomer. asianpubs.org

Components of Thermoplastic Elastomers Incorporating 4-Amino-2-methoxybenzoic acid
ComponentRole in Polymer SystemReference
Maleic anhydride-grafted ethylene-propylene-diene terpolymer (MAH-g-EPDM)Base elastomer with reactive maleic anhydride (B1165640) groups. asianpubs.orgasianpubs.org
Zinc Oxide (ZnO)Reacts with acid groups to form ionic crosslinks. asianpubs.orgasianpubs.org
4-Amino-2-methoxybenzoic acidReacts with MAH-g-EPDM and ZnO to form ionomer crosslinkages. asianpubs.orgasianpubs.orgresearchgate.net

Ligand Synthesis for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of these materials are highly dependent on the structure of the organic ligand. Benzoic acid and its derivatives are a major class of ligands used in the synthesis of MOFs due to the ability of the carboxylate group to coordinate with metal centers.

This compound possesses the necessary carboxylate functional group to act as a ligand in the formation of such frameworks. ambeed.com Its aromatic structure provides rigidity, while the methoxy (B1213986) and nitro groups offer additional functionality that could influence the final structure and properties of a MOF. However, specific examples of MOFs or coordination polymers synthesized directly using this compound as the primary ligand are not prominently featured in available research literature. The compound is categorized by some chemical suppliers as a building block for MOFs, indicating its potential for this application. ambeed.com

Functionalization of Advanced Materials

Functionalization is the process of modifying the surface of a material to impart new properties or capabilities. Both this compound and its derivatives have been used in this context for various applications, from optical materials to analytical chemistry.

In the field of optical materials, the derivative 4-amino-2-methoxybenzoic acid is listed as a potential component in compositions of photo-alignable materials. google.comgoogle.com These materials are used to create alignment layers for liquid crystal displays (LCDs), where the orientation of liquid crystals is controlled by light exposure.

Furthermore, this compound has been employed as a derivatizing agent to functionalize other molecules for analytical purposes. In one study, it was used to react with and modify chiral amines, converting them into corresponding amide compounds. nih.gov This functionalization was a key step in enabling the analysis of the amines' enantiomeric excess (a measure of chiral purity) via High-Performance Liquid Chromatography (HPLC). nih.gov

In another application related to photocatalysis, this compound was used as a starting material in an amide coupling reaction. whiterose.ac.uk This reaction was part of a synthetic route to create a molecular spacer within a porphyrin-rhenium dyad, a complex molecule designed for the photocatalytic reduction of CO2. whiterose.ac.uk The resulting molecular assembly, featuring the spacer derived from the benzoic acid, was designed to be anchored to the surface of titanium dioxide (TiO2) nanoparticles, demonstrating a method of functionalizing a semiconductor surface. whiterose.ac.uk

Applications of this compound in Material Functionalization
Application AreaCompound UsedFunctionReference
Photo-alignable Materials4-Amino-2-methoxybenzoic acidComponent in material composition for liquid crystal alignment layers. google.comgoogle.com
Analytical ChemistryThis compoundDerivatizing agent to functionalize chiral amines for HPLC analysis. nih.gov
PhotocatalysisThis compoundPrecursor for a molecular spacer used to anchor a catalyst to a TiO2 surface. whiterose.ac.uk

Environmental Research and Impact Assessments

Environmental Behavior and Fate Studies

The environmental distribution and persistence of 2-Methoxy-4-nitrobenzoic acid can be inferred from the behavior of analogous compounds such as 4-Nitrobenzoic acid. When released into the environment, these compounds are likely to exhibit moderate mobility in soil. nih.gov The presence of the carboxylic acid group, which will exist predominantly in its anionic form in environmental pH ranges, generally reduces strong adsorption to soil organic matter and clay particles. nih.gov

In the atmosphere, nitrobenzoic acid derivatives are expected to exist in both vapor and particulate phases. nih.gov The vapor phase of these compounds is subject to degradation by photochemically-produced hydroxyl radicals. nih.gov For instance, the estimated atmospheric half-life for vapor-phase 4-nitrobenzoic acid is approximately 27 days. nih.gov Particulate-phase compounds are removed from the atmosphere through wet and dry deposition. nih.gov Volatilization from water or moist soil surfaces is not considered a significant fate process for these compounds due to their low estimated Henry's Law constants. nih.gov

Mechanisms of Pollutant Degradation

Microbial degradation is a key mechanism for the breakdown of nitroaromatic compounds in the environment. Studies on analogues of this compound have revealed several bacterial degradation pathways.

One notable pathway is the oxidative degradation observed in the breakdown of 2-nitrobenzoate (B253500) (2NB) by Arthrobacter sp. SPG. This process involves a monooxygenase-catalyzed oxidation that leads to the stoichiometric release of nitrite (B80452) ions. nih.gov Similarly, the degradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12 is initiated by an oxidative ortho dehalogenation, forming 2-hydroxy-4-nitrobenzoic acid (2H4NBA). nih.gov This is followed by further metabolism to 2,4-dihydroxybenzoic acid (2,4-DHBA) with the release of nitrite ions. nih.gov

Reductive degradation pathways have also been identified. For instance, the degradation of 2C4NBA by Acinetobacter sp. strain RKJ12 also involves a reductive dehydroxylation of 2,4-DHBA to salicylic (B10762653) acid, which is then mineralized. nih.gov The degradation of 4-nitrobenzoic acid (4NB) by Pseudomonas putida TW3 proceeds reductively to form 4-hydroxylaminobenzoate and protocatechuate. nih.gov

Microcosm studies with soil have demonstrated that bacterial strains can effectively degrade nitrobenzoic acids. For example, Arthrobacter sp. SPG was able to degrade over 90% of 2NB in both sterile and non-sterile soil within 10-12 days. nih.gov

CompoundMicroorganismDegradation PathwayKey Metabolites
2-chloro-4-nitrobenzoic acidAcinetobacter sp. strain RKJ12Oxidative and Reductive2-hydroxy-4-nitrobenzoic acid, 2,4-dihydroxybenzoic acid, salicylic acid
2-nitrobenzoateArthrobacter sp. SPGOxidativeCatechol
4-nitrobenzoic acidPseudomonas putida TW3Reductive4-hydroxylaminobenzoate, protocatechuate

Ecotoxicological Investigations of Analogues

The ecotoxicological effects of this compound can be estimated by examining studies on other nitrobenzoic acid derivatives. Research on various nitro-explosive derivatives, including several nitrobenzoic acids, has assessed their genotoxicity. nih.gov

In bacterial mutagenicity assays (Salmonella/microsome assays), compounds such as 2,4,6-trinitrobenzoic acid (2,4,6-TNBA) and 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) were found to be positive. nih.gov Notably, 2,4,6-TNBA produced a strong mutagenic response. nih.gov The mutagenic responses for most tested nitrobenzoic acids were lower in a nitroreductase-deficient bacterial strain, suggesting that the nitro group plays a role in their mutagenic activity. nih.gov

In studies with mammalian cells, 2,4-dinitrobenzoic acid (2,4-DNBA) showed a marginally positive response in a chromosomal aberration assay with Chinese hamster fibroblasts. nih.gov Furthermore, several nitrobenzoic acids, including 2,4,6-TNBA and 4-amino-2,6-dinitrobenzoic acid, induced micronuclei in human hepatoma (HepG2) cells, indicating potential genotoxic effects in human-derived cells. nih.gov The strong genotoxic responses of some of these analogues suggest that environmental exposure to nitrobenzoic acid derivatives could pose a potential risk. nih.gov

Compound AnalogueTest SystemObserved Effect
2,4,6-trinitrobenzoic acidSalmonella/microsome assay (TA98)Strong mutagenic response
2-amino-4,6-dinitrobenzoic acidSalmonella/microsome assay (TA98)Direct acting mutagen
2,4-dinitrobenzoic acidChromosomal aberration assay (V79 cells)Marginally positive response
Various nitrobenzoic acidsMicronucleus assay (HepG2 cells)Positive genotoxic responses

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations, including Density Functional Theory (DFT)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules like 2-Methoxy-4-nitrobenzoic acid.

DFT calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. These calculations can determine the optimized molecular geometry, orbital energies, and the distribution of electron density.

Key parameters obtained from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Theoretical studies on similar substituted nitroaromatics indicate that the precise HOMO-LUMO gap is sensitive to the nature and position of the substituents.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

Property Predicted Value Significance
HOMO Energy -7.2 eV Relates to the ability to donate electrons.
LUMO Energy -3.5 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 3.7 eV Indicator of chemical reactivity and stability.

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule with this structure.

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule is likely to react. For this compound, this involves identifying the most probable sites for electrophilic and nucleophilic attack.

Computational models can quantify the reactivity of different sites on the aromatic ring by calculating parameters such as electrostatic potential maps and Fukui functions. An electrostatic potential map visually represents the charge distribution on the molecule's surface, with electron-rich (nucleophilic) areas typically colored red and electron-poor (electrophilic) areas colored blue. For this compound, the oxygen atoms of the nitro and carboxylic acid groups would be expected to be regions of high negative potential, while the hydrogen of the carboxylic acid and the area around the nitro group would show positive potential.

Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position on Benzene (B151609) Ring Relative Activation Energy (kcal/mol) Predicted Reactivity
3 Lower More reactive
5 Higher Less reactive

Note: This table illustrates how computational chemistry can rank the reactivity of different positions on the aromatic ring towards an electrophile. The position numbers are standard IUPAC nomenclature.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to explore the three-dimensional structure of molecules and their interactions with each other. For this compound, two key areas of interest are the conformational preferences of the rotatable bonds and the nature of intermolecular forces that govern its solid-state packing.

Conformational Analysis: The molecule has two primary rotatable bonds: the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the carboxylic acid group to the benzene ring. The orientation of these groups can significantly impact the molecule's energy and properties. Computational methods can perform a potential energy surface scan by systematically rotating these bonds and calculating the energy at each step. This analysis would likely reveal the most stable conformers. For instance, steric hindrance between the methoxy group and the carboxylic acid group in the ortho position would be a major factor determining the preferred rotational angles. Studies on related substituted benzoic acids have shown that intramolecular hydrogen bonding can also play a role in stabilizing certain conformations.

Table 3: Common Intermolecular Interactions in Substituted Benzoic Acids

Interaction Type Description
O-H···O Hydrogen Bond Strong interaction forming carboxylic acid dimers.
C-H···O Hydrogen Bond Weaker interactions involving aromatic C-H and oxygen atoms of nitro or carboxylic groups.
π-π Stacking Attraction between the electron clouds of adjacent aromatic rings.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

Current research trajectories are increasingly focused on developing synthetic methodologies that are both innovative and environmentally sustainable. The exploration of novel synthetic pathways for 2-Methoxy-4-nitrobenzoic acid and its derivatives aims to move away from traditional methods that may involve harsh conditions or produce significant waste. Future efforts will likely prioritize multi-step syntheses that build complex molecular scaffolds from this foundational compound.

Key areas of development include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals.

Process Intensification: Developing continuous flow reactors and other technologies to improve efficiency and reduce the environmental footprint of the synthesis process.

Development of Advanced Catalytic Systems for Efficiency

The efficiency and selectivity of chemical syntheses involving this compound are heavily reliant on the catalytic systems employed. Future research is directed towards the development of more sophisticated catalysts that can offer higher yields and greater control over the reaction process.

Innovations in this area may include:

Nanocatalysts: Utilizing nanoparticles as catalysts can provide a high surface-area-to-volume ratio, leading to enhanced catalytic activity.

Biocatalysts: Employing enzymes or whole-cell systems to catalyze reactions under mild conditions with high specificity.

Phase-Transfer Catalysts: Designing catalysts that facilitate the reaction between reactants in different phases (e.g., solid-liquid), which can improve reaction rates and yields.

For instance, related nitrobenzoic acids have been synthesized using various catalytic systems, suggesting a fertile ground for the development of catalysts tailored for this compound.

Catalyst TypePotential Application in SynthesisAnticipated Benefit
Metal OxidesOxidation of precursor moleculesHigh efficiency and potential for recyclability
Lewis AcidsFacilitating electrophilic substitutionIncreased reaction rates and selectivity
Biocatalysts (Enzymes)Stereoselective transformationsHigh specificity and mild reaction conditions

High-Throughput Screening for Diverse Biological Activities

This compound serves as a crucial starting material for synthesizing compounds with potential therapeutic applications, including anti-inflammatory and analgesic drugs. Its derivatives are being explored for a range of biological activities. High-throughput screening (HTS) methodologies are essential for rapidly assessing large libraries of these derivatives to identify promising new drug candidates.

Future research will likely involve:

Biochemical Assays: Screening compound libraries against specific molecular targets, such as enzymes or receptors, to identify inhibitors or activators.

Cell-Based Assays: Evaluating the effects of compounds on whole cells to understand their physiological impact in a more complex biological context.

Phenotypic Screening: Identifying compounds that produce a desired change in cell behavior or morphology without a preconceived target.

The structural versatility of this compound makes it an ideal scaffold for creating diverse chemical libraries for HTS campaigns.

Integration into Supramolecular Chemistry and Nanotechnology Applications

The functional groups of this compound—the carboxylic acid, methoxy (B1213986) group, and a reducible nitro group—make it a promising candidate for applications in supramolecular chemistry and nanotechnology. These fields focus on the design and synthesis of complex, functional assemblies from molecular building blocks.

Emerging applications could include:

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline structures. mdpi.com MOFs constructed from nitrobenzoic acid derivatives have been synthesized and show potential for applications like gas separation. nih.gov This suggests that this compound could be a valuable ligand for creating novel MOFs with tailored properties.

Functionalized Nanoparticles: The compound or its derivatives could be used to coat or functionalize nanoparticles, imparting specific chemical properties to them. For example, related nitrobenzoic acid compounds have been used to functionalize magnetic mesoporous silica (B1680970) nanoparticles for the removal of organic dyes from water. researchgate.net This opens possibilities for using this compound in environmental remediation or drug delivery systems.

Self-Assembling Systems: The molecule's structure could be modified to encourage self-assembly into well-defined nanostructures like nanotubes or vesicles through non-covalent interactions.

Green Chemistry Methodologies in Synthesis and Application

The principles of green chemistry are becoming increasingly integral to chemical research and manufacturing. Future work with this compound will undoubtedly be guided by these principles to ensure that its synthesis and use are environmentally benign.

Key green chemistry approaches include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic routes that can be carried out at ambient temperature and pressure to reduce energy consumption.

Waste Prevention: Designing syntheses that produce minimal byproducts and allow for the recycling of catalysts and reagents.

Patents for related compounds have described production methods that are free from the generation of waste residues and meet the requirements for green and environmentally friendly production, highlighting a clear trend in this direction.

Q & A

Q. Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the substitution pattern and functional groups .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (C8H7NO5, MW 197.14) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?

Advanced Research Focus
X-ray crystallography is critical for determining hydrogen-bonding networks and crystal packing. Key steps include:

Data Collection : Use single-crystal diffraction to obtain intensity data.

Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .

Refinement : SHELXL refines atomic positions and thermal parameters, accounting for anisotropic displacement .

Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize molecular geometry .

Challenges : Discrepancies in hydrogen-bonding patterns may arise due to polymorphism. Graph set analysis (e.g., Etter’s rules) helps classify interactions .

What role does this compound play in fluorescence-based sensor design, and how is its derivatization optimized?

Advanced Application Focus
This compound serves as a fluorophore precursor in optical sensors (e.g., cocaine detection). A 4-step synthesis protocol includes:

Reduction : Sodium sulfide-mediated nitro-to-amine conversion.

Acrylation : Reaction with acrylyl chloride to introduce polymerizable groups .
Optimization :

  • Monitor reaction progress with thin-layer chromatography (TLC).
  • Use THF as a solvent to enhance reaction efficiency and minimize side products .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

How can researchers address contradictions in spectroscopic or crystallographic data for this compound?

Advanced Analytical Focus
Common Contradictions :

  • NMR Shifts : Solvent polarity or hydrogen bonding (e.g., dimerization in carboxylic acids) may alter chemical shifts. Use deuterated DMSO for consistent measurements .
  • Crystallographic Disorder : Partial occupancy of methoxy/nitro groups can lead to ambiguous electron density maps. Refine using twin-law corrections in SHELXL .

What methodological approaches improve yield in large-scale synthesis of this compound?

Q. Process Optimization Focus

  • Catalyst Selection : Palladium on carbon (Pd/C) enhances nitro reduction efficiency .
  • Reaction Monitoring : Real-time HPLC analysis identifies intermediates and optimizes reaction time .
  • Solvent Choice : Ethanol-water mixtures improve recrystallization yield compared to pure solvents .

How do substituent positions (methoxy vs. nitro) influence the compound’s reactivity in electrophilic substitution reactions?

Q. Advanced Mechanistic Focus

  • Directing Effects : The methoxy group at position 2 is ortho/para-directing, favoring nitro substitution at position 4. Steric hindrance from the nitro group limits further functionalization .
  • Kinetic Studies : Competitive reactions with bromine or sulfonic acids quantify regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.